molecular formula C21H23N3O4S B2588994 N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431074-13-4

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2588994
CAS No.: 431074-13-4
M. Wt: 413.49
InChI Key: MWQCJQRAUSGXAB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 2-methoxybenzaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization and thiolation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening and optimization of reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features and the presence of both methoxy and sulfanylidene groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that include the use of various reagents such as halogenating agents and sulfonyl chlorides. The synthetic routes often focus on achieving high yield and purity while minimizing hazardous reagents.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a study reported the synthesis of various tetrahydropyrimidine derivatives that showed potent anti-proliferative activity against several cancer cell lines (e.g., HCT-116 and U251) with IC50 values ranging from 0.24 to 0.58 µM .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features of this compound allow it to modulate enzyme activity and influence various biochemical pathways related to cell growth and apoptosis.

Study 1: Anticancer Efficacy

In a comparative study on the anticancer efficacy of various tetrahydropyrimidine derivatives, this compound was evaluated alongside known anticancer agents. The results indicated that this compound exhibited superior cytotoxicity against certain cancer cell lines compared to standard treatments .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of tetrahydropyrimidine derivatives. The study highlighted that the presence of electron-withdrawing groups significantly enhanced the anticancer activity of these compounds. Specifically, modifications in the aromatic substituents were shown to influence binding affinity and biological activity .

Data Tables

Compound NameIC50 (µM)Cancer Cell LinesMechanism of Action
This compound0.24 - 0.58HCT-116, U251Inhibition of cell proliferation
Foretinib0.25 - 0.57VariousTyrosine kinase inhibition

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-15-11-13(26-2)9-10-17(15)28-4)19(24-21(29)22-12)14-7-5-6-8-16(14)27-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCJQRAUSGXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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